Structure-Activity Relationship (SAR) of Morpholino-Substituted Purine Nucleosides
Structure-Activity Relationship (SAR) of Morpholino-Substituted Purine Nucleosides
This technical guide details the Structure-Activity Relationship (SAR) of morpholino-substituted purine nucleosides, synthesizing current medicinal chemistry data, synthetic pathways, and therapeutic applications.
Technical Guide for Drug Discovery & Development
Executive Summary & Chemical Space
Morpholino-substituted purines represent a privileged scaffold in medicinal chemistry, bridging the gap between classic nucleoside antimetabolites and kinase-targeted small molecules. The incorporation of a morpholine ring —typically at the C6 or C2 position of the purine base, or occasionally replacing the ribose sugar itself—imparts unique physicochemical properties:
-
Solubility & Pharmacokinetics: The ether oxygen of the morpholine lowers logP compared to piperidine analogs, enhancing water solubility and bioavailability.
-
H-Bonding Potential: The morpholine oxygen acts as a weak hydrogen bond acceptor, often interacting with the hinge region of kinases (e.g., PI3K, mTOR) or specific residues in viral polymerases.
-
Metabolic Stability: The morpholine ring is generally resistant to oxidative metabolism compared to open-chain alkyl amines.
This guide dissects the SAR of three primary subclasses:
-
C6-Morpholino Purine Nucleosides: Adenosine receptor antagonists and kinase inhibitors.
-
N9-Sulfonyl-6-Morpholino Purines: Non-glycosidic base analogs with potent apoptotic activity.
-
Morpholino-Sugar Nucleosides: Antiviral agents where the ribose is replaced or modified into a morpholine scaffold.
Chemical Synthesis & Strategic Derivatization
The construction of these scaffolds relies on regioselective nucleophilic aromatic substitution (
General Synthetic Workflow
The most common route utilizes 6-chloropurine ribosides or 2,6-dichloropurine as the electrophilic core.
Figure 1: Divergent synthetic pathways for accessing C6-morpholino purine libraries.
Critical Synthetic Considerations
-
Regioselectivity (C6 vs C2): In 2,6-dichloropurine, the C6 position is significantly more electrophilic. Nucleophilic attack by morpholine occurs exclusively at C6 at room temperature. Higher temperatures or Pd-catalysis are required to functionalize C2.
-
N9-Alkylation vs. Glycosylation:
-
Glycosylation: Vorbrüggen conditions (BSA, TMSOTf) are standard for attaching ribose/deoxyribose.
-
Sulfonylation:[1][2][3] Reaction with arylsulfonyl chlorides in acetone/KOH yields N9-sulfonyl derivatives, which are stable prodrug-like structures that release the active base intracellularly or act via the sulfonamide moiety.
-
Structure-Activity Relationship (SAR) Analysis
Scaffold A: C6-Morpholino Purine Nucleosides (Kinase & Receptor Targets)
This class retains the N9-sugar (or mimic) and places the morpholine at C6.
| Position | Modification | SAR Impact & Biological Outcome |
| C6 (Purine) | Morpholine | Optimal. Mimics the ATP phosphate-binding interaction in PI3K/mTOR. The oxygen atom is critical for H-bonding with the hinge region (e.g., Val851 in PI3Kα). |
| Piperazine | Increases solubility but often reduces potency due to lack of the ether oxygen H-bond acceptor. | |
| Dimethylamino | Reduces potency; loses the specific "clamp" effect of the cyclic ether. | |
| C2 (Purine) | Hydrogen | Baseline activity. |
| Aryl / Heteroaryl | Selectivity Switch. Introduction of electron-rich aryls (e.g., dimethoxyphenyl) at C2 shifts selectivity toward Adenosine A3 receptors . Bulky groups here can also induce isoform selectivity in PI3K inhibitors. | |
| N9 (Sugar) | Ribose | Agonist/Antagonist activity at Adenosine receptors. High metabolic liability (adenosine deaminase). |
| Sulfonyl / Alkyl | Anticancer. N9-trans-styrylsulfonyl groups create "base analogs" that trap the compound in the cytoplasm or nucleus, inducing DNA damage or interfering with tubulin (if mimicking colchicine binding). |
Scaffold B: N9-Sulfonyl-6-Morpholino Purines (Apoptosis Inducers)
These compounds lack a sugar moiety, replacing it with a sulfonyl pharmacophore.
-
Pharmacophore: The trans-β-styrylsulfonyl group at N9 is the driver of cytotoxicity.[3]
-
Mechanism: These compounds do not act as classic antimetabolites. Instead, they downregulate Bcl-2 (anti-apoptotic) and upregulate Bax and Caspase-3 (pro-apoptotic).
-
C6 Influence: The morpholine ring at C6 is essential for cellular uptake and balancing the lipophilicity of the sulfonyl group. Replacing morpholine with a primary amine (
) changes the mechanism to mitochondrial pathway activation, whereas the morpholine derivative often engages the Akt/HIF-1α signaling axis.
Scaffold C: Morpholino-Sugar Analogs (Antivirals)
Here, the purine base is standard (or modified), but the ribose sugar is replaced by a morpholine ring (similar to Phosphorodiamidate Morpholino Oligomers - PMOs).
-
SAR Trend: The morpholine sugar mimic provides resistance to nucleases and glycosidases.
-
Key Interaction: The morpholine nitrogen can be sulfonated.[1][2][3][5][6] A sulfonamide linker on the morpholine nitrogen (sugar position) targeting Tyr13 of viral coat proteins inhibits Liquid-Liquid Phase Separation (LLPS), a novel antiviral mechanism.[4]
Mechanistic Visualization
Anticancer Signaling Pathway (PI3K/Akt & Apoptosis)
The 6-morpholino purines primarily intersect with the PI3K/Akt pathway.
Figure 2: Mechanistic impact of 6-morpholino purines on the PI3K/Akt survival pathway and apoptotic induction.
Experimental Protocols
Synthesis of 6-Morpholino-9-(trans-styrylsulfonyl)purine
Objective: Synthesize a representative anticancer N9-sulfonyl purine.
Reagents:
-
6-Chloropurine (1.0 eq)
-
trans-β-Styrenesulfonyl chloride (1.1 eq)
-
Morpholine (3.0 eq)
-
Acetone,
(aq)
Protocol:
-
Sulfonylation: Dissolve 6-chloropurine (1.54 g, 10 mmol) in acetone (50 mL). Add
solution (1.66 g in 10 mL water). -
Cool to 0°C. Dropwise add trans-β-styrenesulfonyl chloride (11 mmol) in acetone.
-
Stir at 0°C for 2 hours, then room temperature (RT) for 4 hours. Monitor by TLC (Hexane:EtOAc 1:1).
-
Isolation 1: Evaporate acetone. Extract with DCM, wash with brine, dry over
. Isolate 6-chloro-9-(styrylsulfonyl)purine. -
Substitution: Dissolve the intermediate in EtOH (20 mL). Add morpholine (30 mmol).
-
Reflux: Heat to reflux for 2 hours. The C6-Cl is displaced by morpholine.[1][2][3]
-
Purification: Cool to RT. The product often precipitates. Filter and recrystallize from EtOH/Water.
-
Validation:
NMR should show morpholine peaks ( 3.7-4.3 ppm) and trans-alkene doublets ( 7.2-7.8 ppm, Hz).
Antiproliferative Assay (MTT)
Objective: Determine
-
Seeding: Seed K562 cells at
cells/well in 96-well plates (RPMI-1640 medium). -
Treatment: Add test compounds (dissolved in DMSO) at serial dilutions (0.1
M to 100 M). Include DMSO control (<0.5%). -
Incubation: Incubate for 72 hours at 37°C, 5%
. -
Development: Add 20
L MTT reagent (5 mg/mL). Incubate 4 hours. -
Lysis: Remove supernatant (carefully) or add SDS solubilization buffer. Dissolve formazan crystals.
-
Read: Measure absorbance at 570 nm. Calculate
using non-linear regression (GraphPad Prism).
Key Case Studies & Data Summary
| Compound ID | Structure Type | Target | Activity ( | Key SAR Feature |
| Compound 17 | N9-Styrylsulfonyl-6-Morpholino | K562 Leukemia | Trans-styryl group essential for potency; cis-isomer inactive. | |
| MRS-1220 | C6-Morpholino-9-Riboside | A3 Adenosine Receptor | C2-aryl substitution confers high A3 vs A1 selectivity. | |
| ZSTK474 | Morpholino-Triazine (Analog) | PI3K (Pan) | Morpholine oxygen H-bonds to Val851 (hinge). Demonstrates the power of the morpholine pharmacophore. | |
| C1-Sulfonamide | Morpholino-Sugar Purine | PMMoV (Plant Virus) | Sulfonamide on morpholine sugar targets viral LLPS. |
References
-
Synthesis, computational analysis, and biological activity of 6-Morpholino- and 6-amino-9-sulfonylpurine derivatives. Source: Nucleosides, Nucleotides & Nucleic Acids (2021).[2] URL:[Link][7]
-
The Mechanism of Anti-Tumor Activity of 6-Morpholino- and 6-Amino-9-Sulfonylpurine Derivatives on Human Leukemia Cells. Source: International Journal of Molecular Sciences (2023). URL:[Link][7][8]
-
Antiviral activity and mechanism of purine morpholine nucleoside analogues incorporating a sulfonamide fragment. Source: Journal of Advanced Research (2025). URL:[Link]
-
2-Aryladenine Derivatives as a Potent Scaffold for Adenosine Receptor Antagonists: The 6-Morpholino Derivatives. Source: Pharmaceuticals (2024). URL:[Link]
-
Synthesis of Novel 2,9-Disubstituted-6-morpholino Purine Derivatives Assisted by Virtual Screening and Modelling of Class I PI3K Isoforms. Source: Molecules (2023).[6][7][9][10] URL:[Link]
Sources
- 1. tandfonline.com [tandfonline.com]
- 2. 6-Morpholino- and 6-amino-9-sulfonylpurine derivatives. Synthesis, computational analysis, and biological activity FULIR [fulir.irb.hr]
- 3. tandfonline.com [tandfonline.com]
- 4. Antiviral activity and mechanism of purine morpholine nucleoside analogues incorporating a sulfonamide fragment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. condensates.com [condensates.com]
- 6. mdpi.com [mdpi.com]
- 7. tandfonline.com [tandfonline.com]
- 8. Synthesis and structure-activity relationships of selective ligands for P3 purinoceptor-like protein (P3LP) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. The Mechanism of Anti-Tumor Activity of 6-Morpholino- and 6-Amino-9-Sulfonylpurine Derivatives on Human Leukemia Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
